

Application Notes and Protocols for Studying RNA Virus Replication with PTC299

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Compound of Interest

Compound Name: PTC299

Cat. No.: B610328

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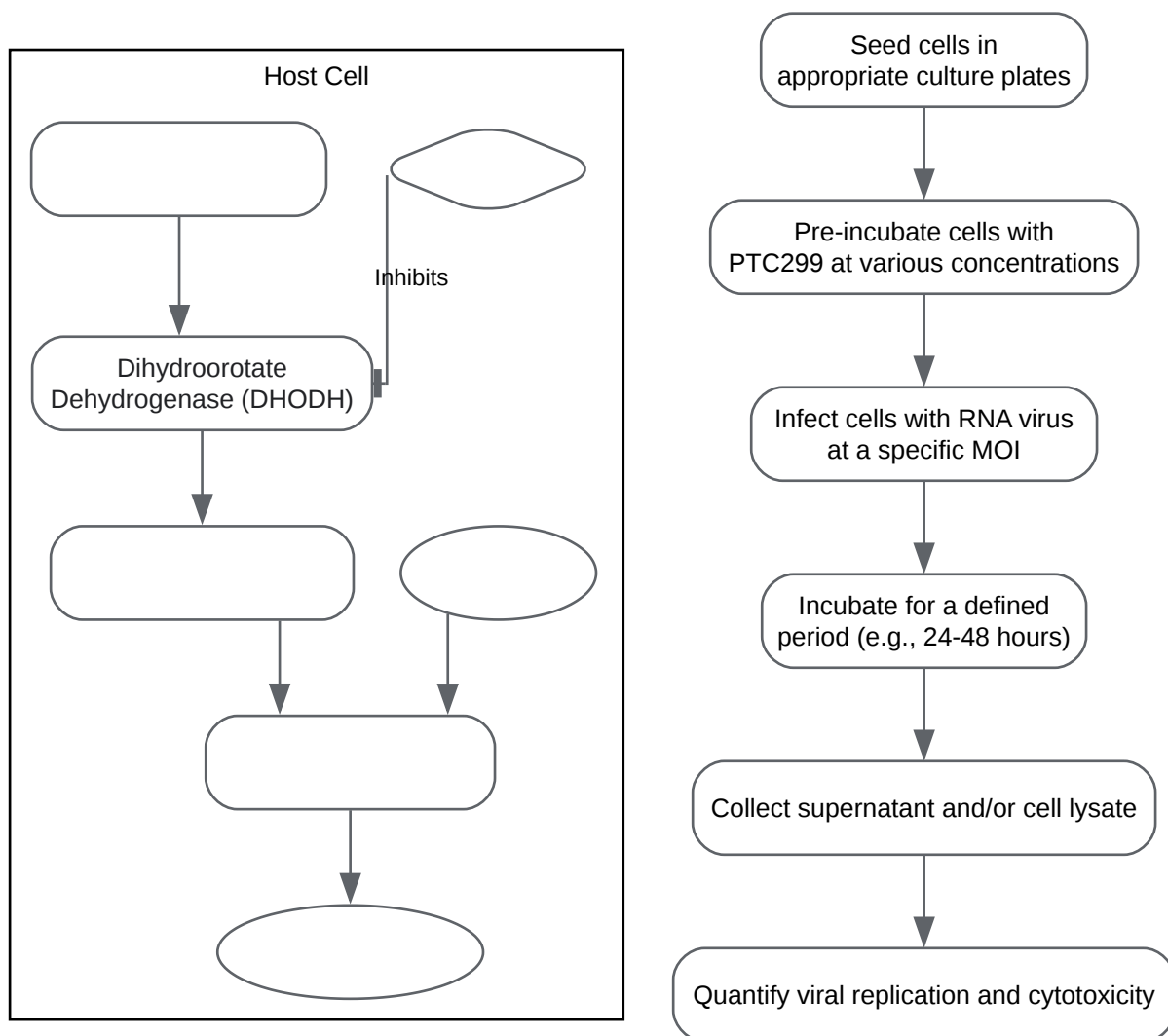
Introduction

PTC299, also known as emvododstat, is a potent, orally bioavailable small molecule inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides required for RNA and DNA synthesis.[4][5][6] Many RNA viruses are highly dependent on the host cell's nucleotide pool for their rapid replication.[7] By targeting a host enzyme, **PTC299** circumvents the high mutation rates of RNA viruses that can lead to resistance against direct-acting antivirals.[8]

These application notes provide a comprehensive overview and detailed protocols for utilizing **PTC299** as a tool to study the replication of RNA viruses in a cell culture setting. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

PTC299 exerts its antiviral effect by inhibiting the host DHODH enzyme.[2] This inhibition leads to a depletion of the intracellular pyrimidine nucleotide pool, which in turn restricts the synthesis of viral RNA, a critical step in the replication cycle of RNA viruses.[6] The antiviral activity of **PTC299** can be reversed by the addition of exogenous uridine, confirming its mechanism of action.[8] Furthermore, **PTC299** has a dual mechanism of action, as it not only inhibits viral replication but also suppresses the production of pro-inflammatory cytokines such as IL-6, IL-17A, IL-17F, and VEGF, which are often associated with severe viral infections.[1][2][9][10]



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